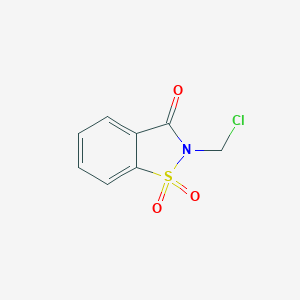

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

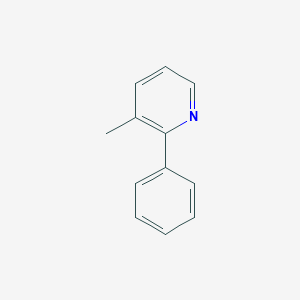

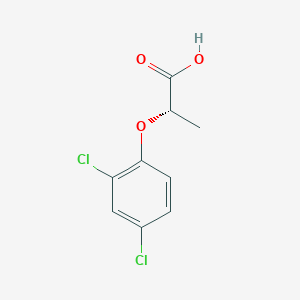

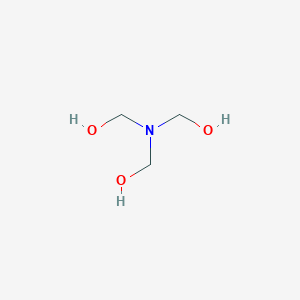

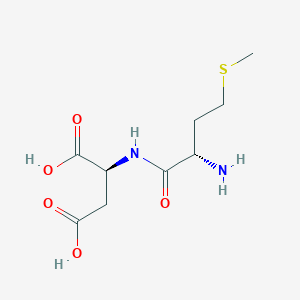

Le 2-chlorométhyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one est un composé chimique de formule moléculaire C8H6ClNO3S et de masse moléculaire 231,66 g/mol . Il est connu pour son rôle d'inhibiteur des sérine protéases, ciblant spécifiquement l'élastase des neutrophiles . Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques et de son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2-chlorométhyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one implique généralement la chlorométhylation de la 1,2-benzisothiazol-3(2H)-one 1,1-dioxyde. La réaction est réalisée dans des conditions contrôlées pour assurer la chlorométhylation sélective à la position souhaitée .

Méthodes de production industrielle : La production industrielle de ce composé implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir le produit final avec une pureté supérieure à 97% .

Types de réactions :

Réactions de substitution : Le composé subit des réactions de substitution nucléophile en raison de la présence du groupe chlorométhyle.

Oxydation et réduction : Il peut participer à des réactions d'oxydation et de réduction, modifiant son état d'oxydation et ses groupes fonctionnels.

Réactifs et conditions communs :

Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les amines et les thiols.

Agents oxydants : Des agents tels que le peroxyde d'hydrogène peuvent être utilisés pour les réactions d'oxydation.

Agents réducteurs : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour les réactions de réduction.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des dérivés amines du composé d'origine .

4. Applications de recherche scientifique

Le 2-chlorométhyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one est largement utilisé dans la recherche scientifique en raison de ses effets inhibiteurs sur l'élastase des neutrophiles. Cela le rend précieux dans les études relatives à l'inflammation, aux maladies respiratoires et à d'autres affections où l'élastase des neutrophiles joue un rôle crucial . De plus, il est utilisé dans la recherche en protéomique pour étudier les interactions et les fonctions des protéines .

5. Mécanisme d'action

Le composé exerce ses effets en inhibant l'élastase des neutrophiles, une sérine protéase impliquée dans la dégradation des protéines de la matrice extracellulaire. En se liant au site actif de l'élastase des neutrophiles, il empêche l'enzyme d'interagir avec ses substrats, réduisant ainsi les dommages tissulaires et l'inflammation . Ce mécanisme est particulièrement pertinent dans des affections telles que la bronchopneumopathie chronique obstructive (BPCO) et la mucoviscidose, où une activité excessive de l'élastase des neutrophiles contribue à la pathologie de la maladie.

Composés similaires :

Sivelestat : Un autre inhibiteur de l'élastase des neutrophiles avec un mécanisme d'action similaire.

Pirodomast : Un composé ayant des effets inhibiteurs sur les sérine protéases.

PMSF (Fluorure de phénylméthylsulfonyle) : Un inhibiteur des sérine protéases utilisé dans diverses applications biochimiques.

Unicité : Le 2-chlorométhyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one est unique en raison de sa structure spécifique, qui permet l'inhibition sélective de l'élastase des neutrophiles. Son groupe chlorométhyle fournit un site réactif pour des modifications chimiques supplémentaires, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .

Applications De Recherche Scientifique

2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is widely used in scientific research due to its inhibitory effects on neutrophil elastase. This makes it valuable in studies related to inflammation, respiratory diseases, and other conditions where neutrophil elastase plays a critical role . Additionally, it is used in proteomics research to study protein interactions and functions .

Mécanisme D'action

The compound exerts its effects by inhibiting neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins. By binding to the active site of neutrophil elastase, it prevents the enzyme from interacting with its substrates, thereby reducing tissue damage and inflammation . This mechanism is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil elastase activity contributes to disease pathology.

Comparaison Avec Des Composés Similaires

Sivelestat: Another neutrophil elastase inhibitor with a similar mechanism of action.

Pirodomast: A compound with inhibitory effects on serine proteases.

PMSF (Phenylmethylsulfonyl fluoride): A serine protease inhibitor used in various biochemical applications.

Uniqueness: 2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is unique due to its specific structure, which allows for selective inhibition of neutrophil elastase. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .

Propriétés

IUPAC Name |

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAHYFCQZDZXLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367869 |

Source

|

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-21-2 |

Source

|

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)